molecular formula C16H14O2 B3394605 Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy- CAS No. 5293-78-7

Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-

Cat. No.: B3394605
CAS No.: 5293-78-7
M. Wt: 238.28 g/mol
InChI Key: GHWZBGLVFJZCGC-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-]: is an organic compound with the molecular formula C16H14O2 This compound is characterized by the presence of two benzene rings connected by an ethynediyl group, with methoxy groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] typically involves the coupling of two methoxy-substituted benzene rings through an ethynediyl linkage. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] can undergo electrophilic aromatic substitution reactions due to the presence of benzene rings.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ethynediyl group can lead to the formation of alkenes or alkanes, depending on the reducing agent and conditions used.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Major Products Formed:

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alkenes or alkanes, depending on the extent of reduction.

Scientific Research Applications

Chemistry: Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties .

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for use in electronic devices and sensors .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The ethynediyl group provides rigidity to the molecule, allowing it to fit into specific binding sites on target molecules. This can lead to the modulation of biological pathways and the alteration of cellular functions .

Comparison with Similar Compounds

  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]

Comparison: Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] is unique due to the presence of the ethynediyl linkage, which imparts rigidity and planarity to the molecule. This structural feature distinguishes it from similar compounds with ethane or ethylene linkages, which are more flexible. The methoxy groups also contribute to its electronic properties, making it distinct from other benzene derivatives .

Properties

IUPAC Name

1-methoxy-2-[2-(2-methoxyphenyl)ethynyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWZBGLVFJZCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453926
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5293-78-7
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a dry 25 mL Schlenk-tube, which has been flooded with argon, 1-methoxy-2-(prop-1-yl)benzene (146 mg, 1 mmol), complex 23a.(Et2O) (22 mg, 0.02 mmol, 2 mol %) and molecular sieve (1 g, 5 Å, powder) were suspended in 5 mL of toluene. The reaction mixture was stirred for 2 h at room temperature, was filtered over a short silica gel column (2 cm), the filtrate was concentrated and the residue was purified by column chromatography (SiO2, hexane/EtOAc, 20:1). 1,2-bis(2-methoxyphenyl)ethine (115 mg, 0.48 mmol, 97%) was obtained as colorless solid. M.p.=126-127° C.; 1HNMR (400 MHz, CD2Cl2): δ=7.49 (ddd, J=7.3, 1.6, 0.5 Hz, 2H), 7.33 (ddd, J=7.9, 7.7, 1.9 Hz, 2H), 6.95 (td, J=7.9, 1.0 Hz, 4H), 3.92 (s, 6H); 13C NMR (100 MHz, CD2Cl2): δ=160.3 (2×C), 133.7 (2×CH), 130.1 (2×CH), 120.8 (2×CH), 113.0 (2×C), 111.3 (2×CH), 90.1 (2×C), 56.2 (2×CH3); IR (film): v=3105, 3033, 2998, 2963, 2937, 2833, 1945, 1903, 1863, 1598, 1574, 1498, 1464, 1456, 1432, 1274, 1241, 1184, 1162, 1115, 1047, 1020, 937, 750 cm−1; MS (EI) m/z (%): 238 [M+] (100), 237 (32), 223 (23), 221 (15), 207 (10), 195 (5), 178 (8), 165 (14), 152 (9), 131 (19), 111 (6), 97 (3), 89 (3); HRMS (ESI): m/z: calculated for O16H14O2+Na: 261.0886; found: 261.0884.
Quantity
146 mg
Type
reactant
Reaction Step One
[Compound]
Name
complex 23a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a dry 25 mL Schlenk-tube, which has been flooded with argon, complex 24b (58 mg, 0.05 mmol, 5 mol %) and MnCl2 (6.3 mg, 0.05 mmol) were dissolved in 1 mL of toluene. Subsequently, the mixture was heated for 30 to 80° C. and was re-cooled to room temperature. The solution of the catalyst was transferred into a suspension of 1-methoxy-2-(prop-1-inyl)benzene (325 mg, 1 mmol) and molecular sieve (1 g, 5 Å, powder) in 4 mL of toluene and the reaction mixture was stirred for 2 h at room temperature. Subsequently, it was filtered over a short silica gel column (2 cm), the filtrate was concentrated and the residue was purified by means of column chromatography (SiO2, hexane/EtOAc, 20:1). One obtains 1,2-bis(2-methoxyphenyl)ethine (116 mg, 97%) as colorless solid. M.p.=126-127° C.; 1H NMR (400 MHz, CD2Cl2): δ=7.49 (ddd, J=7.3, 1.6, 0.5 Hz, 2H), 7.33 (ddd, J=7.9, 7.7, 1.9 Hz, 2H), 6.95 (td, J=7.9, 1.0 Hz, 4H), 3.92 (s, 6H); 13C NMR (100 MHz, CD2Cl2): δ=160.3 (2×C), 133.7 (2×CH), 130.1 (2×CH), 120.8 (2×CH), 113.0 (2×C), 111.3 (2×CH), 90.1 (2×C), 56.2 (2×CH3); IR (film): v=3105, 3033, 2998, 2963, 2937, 2833, 1945, 1903, 1863, 1598, 1574, 1498, 1464, 1456, 1432, 1274, 1241, 1184, 1162, 1115, 1047, 1020, 937, 750 cm−1; MS (EI) m/z (%): 238 [M+] (100), 237 (32), 223 (23), 221 (15), 207 (10), 195 (5), 178 (8), 165 (14), 152 (9), 131 (19), 111 (6), 97 (3), 89 (3); HRMS (ESI): m/z: calculated for C16H14O2+Na: 261.0886. found: 261.0884.
[Compound]
Name
complex 24b
Quantity
58 mg
Type
reactant
Reaction Step One
[Compound]
Name
MnCl2
Quantity
6.3 mg
Type
reactant
Reaction Step One
Quantity
325 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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